2-Fluoro-6-methoxynaphthalen-1-OL
Description
2-Fluoro-6-methoxynaphthalen-1-OL is a naphthalene derivative featuring a hydroxyl (-OH) group at position 1, a fluorine atom at position 2, and a methoxy (-OCH₃) group at position 6. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. For example, halogenation (fluorination) of a pre-functionalized naphthalene scaffold, followed by methoxylation via copper-mediated coupling (as seen in for 2',6-dimethoxybinaphthol), could be plausible . The fluorine atom enhances lipophilicity and may influence hydrogen-bonding interactions, while the methoxy group contributes to solubility and steric bulk.
Properties
Molecular Formula |
C11H9FO2 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-fluoro-6-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H9FO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h2-6,13H,1H3 |
InChI Key |
ZGOFRWRABDXVTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxynaphthalen-1-OL can be achieved through several methods. One common approach involves the anodic fluorination of 4-methoxy-1-naphthol using Et3N·5HF in a mixed nonaqueous solvent . This method ensures excellent yield at room temperature and avoids the formation of polymer on the anode by using pulse electrolysis.
Industrial Production Methods
Industrial production of 2-Fluoro-6-methoxynaphthalen-1-OL typically involves large-scale electrochemical processes. The use of less corrosive fluoride salts and relatively simple equipment makes this method suitable for industrial applications. The process is performed under safe and mild conditions, which is advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxynaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
2-Fluoro-6-methoxynaphthalen-1-OL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxynaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT) reactions, which are influenced by solvent polarity . This process affects the compound’s photophysical properties and its interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Applications/Synthesis Insights |
|---|---|---|---|---|---|
| 2-Fluoro-6-methoxynaphthalen-1-OL | C₁₁H₉FO₂ | 192.19 | 1-OH, 2-F, 6-OCH₃ | N/A | Hypothesized pharmaceutical intermediate |
| 6-Methoxy-2-naphthol | C₁₁H₁₀O₂ | 174.19 | 2-OH, 6-OCH₃ | N/A | Precursor for anti-inflammatory agents |
| 2',6-Dimethoxy-[1,1'-binaphthalen]-2-ol (23) | C₂₂H₁₈O₃ | 330.38 | Binaphthol core, 2',6-OCH₃ | 160–162 | Chiral ligand in asymmetric synthesis |
| 1-(2-Methoxynaphthalen-1-yl)phenanthren-2-ol (25) | C₂₅H₁₈O₂ | 350.41 | Phenanthrene-naphthalene hybrid | 123–125 | Fluorescent probes or catalysts |
Key Comparisons
Substituent Effects on Reactivity and Properties: Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom in 2-Fluoro-6-methoxynaphthalen-1-OL is electron-withdrawing, increasing the acidity of the phenolic -OH group compared to 6-Methoxy-2-naphthol (which lacks fluorine). Steric Effects: The binaphthol derivative (Compound 23) exhibits significant steric hindrance due to its fused aromatic system, limiting its utility in sterically demanding reactions compared to the monocyclic 2-Fluoro-6-methoxynaphthalen-1-OL .
Synthetic Approaches: Methoxylation in Compound 23 was achieved using NaOMe/CuCl under heating (100°C) , while fluorination would likely require specialized reagents (e.g., Selectfluor or DAST) under milder conditions.
Biological Activity: While 2-Fluoro-6-methoxynaphthalen-1-OL’s bioactivity is undocumented, structurally related compounds like 6-(2-Amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol () show promise in drug discovery due to their tetracyclic frameworks and functional group diversity .
Safety and Toxicity: 1-(6-Methoxy-2-naphthyl)ethanol () exhibits acute toxicity (H302, H312, H332) and environmental hazards (H413) . The fluorine atom in 2-Fluoro-6-methoxynaphthalen-1-OL may alter toxicity profiles, necessitating dedicated safety studies.
Data-Driven Insights
- Melting Points : The higher melting point of Compound 23 (160–162°C) compared to Compound 25 (123–125°C) reflects increased molecular symmetry and intermolecular interactions in binaphthols .
- Molecular Weight and Solubility : 2-Fluoro-6-methoxynaphthalen-1-OL’s lower molecular weight (192.19 g/mol) versus binaphthols (330–350 g/mol) suggests improved solubility in organic solvents, advantageous for reaction optimization .
Biological Activity
2-Fluoro-6-methoxynaphthalen-1-OL is a naphthalene derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom and a methoxy group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
The molecular formula of 2-Fluoro-6-methoxynaphthalen-1-OL is C11H9F1O2, with a molecular weight of approximately 196.19 g/mol. The structural features include:
- Fluorine at the 2-position
- Methoxy group at the 6-position
- Hydroxyl group at the 1-position
These substituents play a significant role in determining the compound's reactivity and biological interactions.
Biological Activities
The biological activities of 2-Fluoro-6-methoxynaphthalen-1-OL can be categorized into several key areas:
Anticancer Activity
Recent studies have investigated the anticancer properties of various naphthalene derivatives, including 2-Fluoro-6-methoxynaphthalen-1-OL. Although specific data on this compound is limited, related compounds have shown promising results against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.7 ± 0.2 |
| Compound B | HepG2 (Liver) | 18.3 ± 1.4 |
| Compound C | SGC-7901 (Stomach) | 30.0 ± 1.2 |
These findings suggest that similar naphthalene derivatives may exhibit comparable anticancer activities, indicating potential for further research into 2-Fluoro-6-methoxynaphthalen-1-OL's effects on cancer cells .
The mechanism by which naphthalene derivatives exert their biological effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, compounds that inhibit thymidylate synthase have shown significant anticancer activity, suggesting that 2-Fluoro-6-methoxynaphthalen-1-OL may similarly target this enzyme or other critical pathways in cancer cell proliferation .
Case Studies
While direct case studies on 2-Fluoro-6-methoxynaphthalen-1-OL are scarce, related compounds provide insights into its potential efficacy:
- Naphthalene Derivative Study : A study evaluated various naphthalene derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that structural modifications significantly influenced their potency.
- Fluorinated Compounds : Research on fluorinated naphthalene derivatives has shown enhanced metabolic stability and bioavailability, which are crucial for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
